molecular formula C8H11NO4 B13253553 2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carboxylic acid

2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B13253553
M. Wt: 185.18 g/mol
InChI Key: SEWSOGATDJBHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carboxylic acid is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The methoxypropan-2-yl group attached to the oxazole ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: The methoxypropan-2-yl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The methoxypropan-2-yl group may enhance the compound’s binding affinity or stability, contributing to its overall effect.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypropene: An ether with similar structural features but different chemical properties.

    Phenylacetone: An organic compound with a different functional group but comparable in terms of its use in synthesis.

Uniqueness

2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of the oxazole ring and methoxypropan-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

2-(2-methoxypropan-2-yl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C8H11NO4/c1-8(2,12-3)7-9-5(4-13-7)6(10)11/h4H,1-3H3,(H,10,11)

InChI Key

SEWSOGATDJBHKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=CO1)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.